5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for designing inhibitors targeting various biological pathways. Its chemical structure includes a carboxylic acid group, which allows for further functionalization, enhancing its versatility in synthetic applications.
This compound is classified under heterocyclic organic compounds, specifically within the category of pyrrolopyridines. Its unique structure provides it with distinct chemical properties that are of interest in both academic and industrial research settings. The compound can be referenced by its Chemical Abstracts Service number 22772-39-0.
The synthesis of 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step reactions. A prominent method includes the palladium-catalyzed Larock indole synthesis, which forms a functionalized indole unit. This is followed by a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction, which leads to the formation of the key pyrrolo[2,3-c]carbazole unit.
The synthesis generally requires specific reagents and conditions:
The molecular structure of 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid consists of:
Key data points related to its molecular structure include:
5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can participate in various chemical reactions:
Common conditions for these reactions include:
The mechanism of action for 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid primarily involves its interaction with specific molecular targets. For instance:
The physical properties of 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid include:
Chemical properties include:
5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
The pyrrolopyridine scaffold exists in multiple isomeric forms, distinguished by the fusion pattern between pyrrole and pyridine rings. 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid represents the [2,3-c] isomer, where the pyrrole nitrogen (position 1) is adjacent to the pyridine C3 atom. This arrangement creates a distinctive tricyclic system with the carboxylic acid substituent at position 2 and the ketone at position 5. Its molecular formula is C₈H₆N₂O₃, with a molar mass of 178.14 g/mol [2] [4].
Table 1: Comparative Structural Features of Pyrrolopyridine Isomers
Isomer Type | Ring Fusion Pattern | Carbonyl Position | Representative SMILES | Key Distinguishing Feature |
---|---|---|---|---|
[2,3-b] (e.g., 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) | Pyrrole N1 fused to pyridine C2 | Position 5 (pyridine ring) | OC(=O)c1cnc2NCCc2c1 [1] | Reduced pyrrole ring, no fused aromatic system |
[2,3-c] (Target compound) | Pyrrole N1 fused to pyridine C3 | Position 5 (pyridine ring) | C1=C2C=C(NC2=CNC1=O)C(=O)O [4] | Non-aromatic 5,6-dihydropyridone component |
[3,2-b] (e.g., 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid) | Pyrrole N1 fused to pyridine C2 | Position 5 (piperidinone) | Not provided [3] | Fully saturated pyridine ring |
[2,3-b] with 6-oxo (e.g., 6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) | Pyrrole N1 fused to pyridine C2 | Position 6 (pyridine ring) | O=C(C1=C(O)N=C(NC=C2)C2=C1)O [7] | Ketone at pyridine position 6 |
The [2,3-c] isomer exhibits distinct electronic properties due to its conjugated system connecting the carboxylic acid to the dihydropyridone ring. This conjugation enables extended π-delocalization across the planar regions of the molecule, differentiating it from the [2,3-b] isomers where the carboxylic acid is ortho to the pyrrole nitrogen without direct conjugation to a pyridone system. Such electronic differences profoundly impact dipole moments, acidity (pKa ~3.5 for carboxyl), and hydrogen-bonding capacity [2] [10].
The planarity of the [2,3-c] pyrrolopyridine core is modulated by substituent electronic effects and tautomeric equilibria. The 5-oxo group exists predominantly in the lactam form (pyridone) rather than the hydroxylactim form, as confirmed by spectral data. This preference creates an intramolecular hydrogen bond donor-acceptor pair between the lactam N-H (position 6) and the ketone oxygen (position 5), reinforcing partial planarity in the dihydropyridone ring [4] [10].
Conformational analysis reveals that the carboxylic acid at position 2 participates in resonance with the pyrrole ring, imposing near-perfect planarity on the pyrrole-carboxyl subsystem. However, steric repulsion between the carboxylic acid oxygen and the adjacent hydrogen (position 3) creates a slight out-of-plane distortion (≤10° dihedral angle). This distortion influences crystal packing and molecular recognition, as evidenced by hydrogen-bonded dimers in the solid state with characteristic N-H···O=C and O-H···N interactions [9] [10].
Table 2: Tautomeric and Conformational Influences on Molecular Properties
Structural Feature | Tautomeric Preference | Impact on Planarity | Bond Length Alterations |
---|---|---|---|
5-Oxo group (pyridone) | >95% lactam form | Enforces planarity in pyridone ring | C5=O: 1.23 Å; C6-N: 1.37 Å |
Carboxylic acid at C2 | Fully protonated at pH<3 | Planar with pyrrole ring | C2-C7: 1.50 Å; C7=O: 1.21 Å |
N1-H pyrrole moiety | Non-tautomeric | Minimal ring distortion | N1-C2: 1.38 Å; C2-C3: 1.40 Å |
Lactam-lactim equilibrium | Shifts with solvent polarity | Polar solvents increase lactam planarity | C5-O bond lengthens 0.08 Å in lactim form |
Solvent polarity dramatically affects tautomeric populations. Non-polar environments (ε < 10) favor the lactim form (2-hydroxypyridine analog) by ~15%, while polar protic solvents (e.g., water, ethanol) shift the equilibrium to >99% lactam, enhancing ring planarity and conjugation. This solvent-dependent behavior impacts spectroscopic signatures: the lactam form shows λₘₐₓ ~290 nm (ε = 4500 M⁻¹cm⁻¹), whereas the lactim form exhibits a hypsochromic shift to λₘₐₓ ~275 nm [10].
Isosteric modifications of 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid focus on three regions: the carboxylic acid, the lactam moiety, and the pyrrole nitrogen. These replacements aim to enhance metabolic stability, membrane permeability, or target affinity while preserving the core pharmacophore.
Carboxyl Group Bioisosteres:
Heterocycle-Modified Isosteres:
Table 3: Bioisostere Performance Metrics
Isostere Type | Structural Modification | Lipophilicity (Δlog P) | Metabolic Stability (t₁/₂, min) | Biological Activity Trend |
---|---|---|---|---|
Carboxylic acid (parent) | None | 0 (reference) | 12 | Baseline activity |
N-Phenylamide | -COO replaced by -CONHPh | +1.8 | >60 | Diuretic activity ↑↑ [9] |
4-Methoxy-N-phenylamide | -COO replaced by -CONH(4-OMe-Ph) | +2.1 | >60 | Diuretic activity ↑↑↑ |
Tetrazol-5-yl | -COO replaced by tetrazole | -0.5 | 35 | CNS penetration ↑ |
N1-Methylated pyrrole | N1-H replaced by N1-CH₃ | +0.7 | 28 | Cellular uptake ↑↑; target affinity ↓ |
2-Pyridone analog | Dihydropyridone → pyridone | -0.2 | 9 | π-Stacking capacity ↑; solubility ↓ |
The 4-methoxy-substituted anilide demonstrates particularly significant pharmacological enhancement, producing a 3.2-fold increase in diuresis compared to the parent carboxylic acid in rat models. This improvement is attributed to optimized hydrophobic interactions with the aldosterone synthase binding pocket, as confirmed by molecular docking simulations showing a 2.1 Å hydrogen bond between the anilide nitrogen and Thr319 residue [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: